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Compound of Interest

Compound Name:
5-Bromo-2-ethoxy-4-methyl-3-

nitropyridine

Cat. No.: B567584 Get Quote

Application Notes: Synthesis of 5-Bromo-2-ethoxy-
4-methyl-3-nitropyridine
Introduction 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine is a functionalized pyridine

derivative. Such compounds serve as versatile intermediates and key building blocks in organic

synthesis. They are particularly valuable in the development of active pharmaceutical

ingredients (APIs) and agrochemicals, where the unique arrangement of substituents on the

pyridine ring allows for diverse chemical modifications and biological activity.[1][2] This

document provides a detailed protocol for a plausible two-step synthesis of 5-Bromo-2-ethoxy-
4-methyl-3-nitropyridine from the starting material 2-Ethoxy-4-methylpyridine.

Chemical Profile

IUPAC Name: 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine

Molecular Formula: C₈H₉BrN₂O₂

Molecular Weight: 245.07 g/mol

Primary Application: Intermediate for pharmaceutical and agrochemical synthesis.[1][2]

General Safety Precautions The synthesis involves strong acids, corrosive reagents, and

potentially irritating substances. All procedures must be conducted in a well-ventilated fume

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b567584?utm_src=pdf-interest
https://www.benchchem.com/product/b567584?utm_src=pdf-body
https://www.benchchem.com/product/b567584?utm_src=pdf-body
https://www.benchchem.com/product/b567584?utm_src=pdf-body
https://www.chemimpex.com/products/29863
https://www.nbinno.com/pharmaceutical-intermediates/5-bromo-2-methoxy-4-methyl-3-nitropyridine-a-versatile-intermediate-for-organic-synthesis-and-pharmaceutical-development-wi
https://www.benchchem.com/product/b567584?utm_src=pdf-body
https://www.benchchem.com/product/b567584?utm_src=pdf-body
https://www.benchchem.com/product/b567584?utm_src=pdf-body
https://www.chemimpex.com/products/29863
https://www.nbinno.com/pharmaceutical-intermediates/5-bromo-2-methoxy-4-methyl-3-nitropyridine-a-versatile-intermediate-for-organic-synthesis-and-pharmaceutical-development-wi
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


hood by trained personnel. Appropriate personal protective equipment (PPE), including safety

goggles, lab coats, and acid-resistant gloves, must be worn at all times.[3][4][5] Refer to the

Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols
The synthesis is proposed as a two-step process:

Nitration: Introduction of a nitro group at the 3-position of 2-Ethoxy-4-methylpyridine.

Bromination: Introduction of a bromine atom at the 5-position of the nitrated intermediate.

Protocol 1: Synthesis of 2-Ethoxy-4-methyl-3-
nitropyridine
This procedure details the nitration of the pyridine ring using a mixture of fuming nitric acid and

concentrated sulfuric acid. This is a standard method for the nitration of pyridine derivatives.[6]

[7][8]

Materials and Reagents
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Reagent/Material Grade Supplier Example

2-Ethoxy-4-methylpyridine ≥97% Sigma-Aldrich

Concentrated Sulfuric Acid

(H₂SO₄)
98% Fisher Scientific

Fuming Nitric Acid (HNO₃) ≥90% VWR

Ice (from deionized water) N/A N/A

Sodium Bicarbonate

(NaHCO₃)
Reagent Grade MilliporeSigma

Dichloromethane (CH₂Cl₂) ACS Grade EMD Millipore

Anhydrous Magnesium Sulfate

(MgSO₄)
Laboratory Grade Alfa Aesar

Round-bottom flask (250 mL) Borosilicate glass Kimble

Magnetic stirrer and stir bar Standard Lab Grade IKA

Dropping funnel Borosilicate glass Chemglass

Ice-salt bath N/A N/A

Procedure

Preparation: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir

bar, a thermometer, and a dropping funnel in an ice-salt bath.

Acid Mixture: Carefully add 50 mL of concentrated sulfuric acid to the flask and cool the

temperature to 0°C.

Addition of Starting Material: Slowly add 10.0 g of 2-Ethoxy-4-methylpyridine to the stirred

sulfuric acid, ensuring the temperature does not rise above 10°C.

Nitration: Once the addition is complete and the solution is homogeneous, begin the

dropwise addition of 15 mL of fuming nitric acid via the dropping funnel. Meticulously

maintain the reaction temperature between 0°C and 5°C throughout the addition.
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Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let

it warm to room temperature and stir for an additional 3 hours.

Quenching: Carefully pour the reaction mixture over a beaker containing 300 g of crushed

ice with vigorous stirring.

Neutralization: Slowly neutralize the acidic solution by adding solid sodium bicarbonate in

small portions until the pH is approximately 7-8. Be cautious of gas evolution.

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product

with dichloromethane (3 x 75 mL).

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium

sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary

evaporator to yield the crude product, 2-Ethoxy-4-methyl-3-nitropyridine.

Purification: The crude product can be purified by column chromatography on silica gel if

necessary.

Protocol 2: Synthesis of 5-Bromo-2-ethoxy-4-methyl-3-
nitropyridine
This protocol describes the electrophilic bromination of the nitrated intermediate. The electron-

donating ethoxy and methyl groups direct the bromination to the C-5 position.[9]
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Reagent/Material Grade Supplier Example

2-Ethoxy-4-methyl-3-

nitropyridine
(From Protocol 1) N/A

Glacial Acetic Acid ACS Grade Fisher Scientific

Bromine (Br₂) Reagent Grade Sigma-Aldrich

Sodium Thiosulfate (Na₂S₂O₃) Laboratory Grade VWR

Saturated Sodium Bicarbonate

soln.
Prepared in-house N/A

Ethyl Acetate (EtOAc) ACS Grade EMD Millipore

Anhydrous Sodium Sulfate

(Na₂SO₄)
Laboratory Grade Alfa Aesar

Round-bottom flask (250 mL) Borosilicate glass Kimble

Magnetic stirrer and stir bar Standard Lab Grade IKA

Dropping funnel Borosilicate glass Chemglass

Procedure

Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of 2-Ethoxy-4-methyl-3-

nitropyridine in 100 mL of glacial acetic acid.

Bromine Addition: While stirring the solution at room temperature, add 8.8 g (2.8 mL) of liquid

bromine dropwise via a dropping funnel over 30 minutes.

Reaction: Heat the reaction mixture to 60°C and stir for 4 hours. Monitor the reaction

progress using Thin Layer Chromatography (TLC).

Quenching: After completion, cool the mixture to room temperature and pour it into 400 mL of

ice water.

Work-up: Quench any excess bromine by adding a 10% aqueous solution of sodium

thiosulfate until the orange color disappears.
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Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate solution

to a pH of 7.

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over

anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator.

Purification: The resulting crude solid, 5-Bromo-2-ethoxy-4-methyl-3-nitropyridine, can be

purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualized Workflows
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Preparation

Step 1: Nitration

Step 2: Bromination

Finalization

Starting Material:
2-Ethoxy-4-methylpyridine
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(0°C to RT)

Reagents:
H₂SO₄, fuming HNO₃

Aqueous Work-up
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Intermediate:
2-Ethoxy-4-methyl-3-nitropyridine

Bromination Reaction
(60°C)

Reagents:
Br₂, Acetic Acid

Aqueous Work-up
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Purification
(Recrystallization)

Final Product:
5-Bromo-2-ethoxy-4-methyl-3-nitropyridine

Click to download full resolution via product page

Caption: Logical workflow for the two-step synthesis.
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Caption: Chemical reaction pathway for the synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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